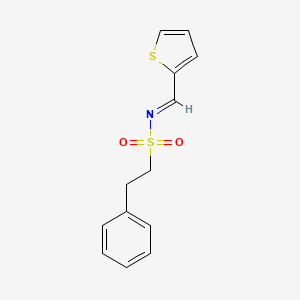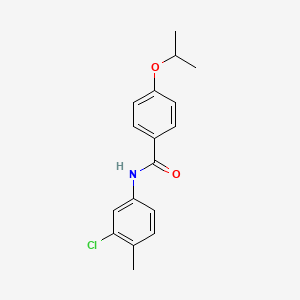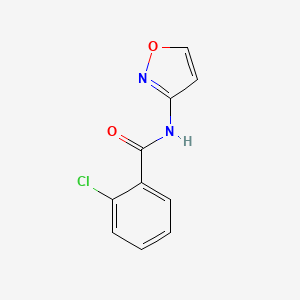
N-(2-furylmethyl)-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-isopropylbenzamide, also known as FMA-1, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用机制
The exact mechanism of action of N-(2-furylmethyl)-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, N-(2-furylmethyl)-4-isopropylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, N-(2-furylmethyl)-4-isopropylbenzamide may be able to alter gene expression and cellular processes, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-isopropylbenzamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-furylmethyl)-4-isopropylbenzamide has also been shown to have neuroprotective effects. Specifically, N-(2-furylmethyl)-4-isopropylbenzamide has been found to protect neurons from damage caused by oxidative stress, which is a common mechanism of neurodegeneration. Additionally, N-(2-furylmethyl)-4-isopropylbenzamide has been found to have anti-angiogenic properties, which could be useful in the development of drugs for the treatment of diseases characterized by excessive blood vessel growth, such as cancer.
实验室实验的优点和局限性
One of the major advantages of N-(2-furylmethyl)-4-isopropylbenzamide is its high purity and reliability of synthesis. This makes it a valuable tool for scientific research, as researchers can be confident in the quality of the compound they are using. Additionally, N-(2-furylmethyl)-4-isopropylbenzamide has been found to have low toxicity in vitro, making it a safe compound to work with in the lab. However, one limitation of N-(2-furylmethyl)-4-isopropylbenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving N-(2-furylmethyl)-4-isopropylbenzamide. One potential avenue is the development of N-(2-furylmethyl)-4-isopropylbenzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-isopropylbenzamide and its effects on cellular processes. Finally, the development of new synthesis methods for N-(2-furylmethyl)-4-isopropylbenzamide could lead to improvements in yield and purity, making it an even more valuable tool for scientific research.
合成方法
The synthesis of N-(2-furylmethyl)-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield pure N-(2-furylmethyl)-4-isopropylbenzamide. This synthesis method has been optimized to produce high yields of N-(2-furylmethyl)-4-isopropylbenzamide with high purity, making it a reliable method for the production of this compound.
科学研究应用
N-(2-furylmethyl)-4-isopropylbenzamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the study of cancer. N-(2-furylmethyl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-(2-furylmethyl)-4-isopropylbenzamide has been found to have anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)12-5-7-13(8-6-12)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLHGBBENDNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(propan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)






![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)
![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)

![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
